molecular formula C8H14ClF2NO B6191298 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride CAS No. 1785203-38-4

4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride

Cat. No.: B6191298
CAS No.: 1785203-38-4
M. Wt: 213.65 g/mol
InChI Key: JQMNLDPFSSAMNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluoro-8-oxa-2-azaspiro[45]decane hydrochloride is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the spirocyclic structure . The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthesis techniques that ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters precisely, thereby optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the fluorine atoms in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro-oxa-azaspiro derivatives with additional oxygen functionalities, while reduction can lead to the formation of partially or fully reduced spirocyclic compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets. For instance, as an FGFR4 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation in cancerous tissues . The compound’s unique structure allows it to fit into the enzyme’s active site effectively, blocking substrate access and subsequent enzymatic reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride is unique due to its difluoro substitution, which enhances its stability and reactivity. This makes it particularly valuable in medicinal chemistry for developing enzyme inhibitors and other therapeutic agents .

Properties

CAS No.

1785203-38-4

Molecular Formula

C8H14ClF2NO

Molecular Weight

213.65 g/mol

IUPAC Name

4,4-difluoro-8-oxa-2-azaspiro[4.5]decane;hydrochloride

InChI

InChI=1S/C8H13F2NO.ClH/c9-8(10)6-11-5-7(8)1-3-12-4-2-7;/h11H,1-6H2;1H

InChI Key

JQMNLDPFSSAMNT-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12CNCC2(F)F.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.